Cas no 33511-69-2 ((2S,4S)-2-Amino-4-methylpentanedioic acid)
(2S,4S)-2-Amino-4-methylpentanedioic acid Chemical and Physical Properties
Names and Identifiers
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- (2S,4S)-2-Amino-4-methylpentanedioic acid
- (2S,3R)-2-amino-3-methylpentanedioic acid
- PD071346
- CS-0021014
- ()-threo-3-Methylglutamic acid
- 6070-75-3
- DB03810
- (??)-threo-3-Methylglutamic acid
- CHEMBL290744
- 33511-69-2
- Q27462604
- Glutamic acid, 3-methyl-
- SCHEMBL75174
- AKOS030230605
- (2S,3R)-2-azanyl-3-methyl-pentanedioic acid
- ( inverted exclamation markA)-threo-3-Methylglutamic acid
- 63088-04-0
- (3r)-3-Methyl-L-Glutamic Acid
- (2S,3R)-3-METHYLGLUTAMIC ACID
- HY-101227
- NSC 295435
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- Inchi: 1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,5+/m1/s1
- InChI Key: FHJNAFIJPFGZRI-WUJLRWPWSA-N
- SMILES: OC([C@H]([C@H](C)CC(=O)O)N)=O
Computed Properties
- Exact Mass: 161.06880783Da
- Monoisotopic Mass: 161.06880783Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.1
- Topological Polar Surface Area: 101Ų
(2S,4S)-2-Amino-4-methylpentanedioic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM579469-1g |
(2S,3R)-3-Methylglutamic acid |
33511-69-2 | 95%+ | 1g |
$3920 | 2023-02-02 | |
| Chemenu | CM579469-5g |
(2S,3R)-3-Methylglutamic acid |
33511-69-2 | 95%+ | 5g |
$11760 | 2023-02-02 |
(2S,4S)-2-Amino-4-methylpentanedioic acid Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on (2S,4S)-2-Amino-4-methylpentanedioic acid
(2S,4S)-2-Amino-4-methylpentanedioic Acid: A Comprehensive Overview
(2S,4S)-2-Amino-4-methylpentanedioic acid, also known by its CAS number 33511-69-2, is a compound of significant interest in the fields of biochemistry and molecular biology. This compound is a derivative of pentanedioic acid, with an amino group attached at the 2nd position and a methyl group at the 4th position, both in the S configuration. Its unique stereochemistry and functional groups make it a valuable molecule in various research and industrial applications.
The structure of (2S,4S)-2-Amino-4-methylpentanedioic acid is characterized by a five-carbon chain with two carboxylic acid groups at positions 1 and 5, an amino group at position 2, and a methyl group at position 4. The stereochemistry at positions 2 and 4 is crucial for its biological activity and interactions with other molecules. Recent studies have highlighted the importance of this compound in understanding the role of amino acids in metabolic pathways and its potential as a precursor for various bioactive molecules.
In terms of biological function, (2S,4S)-2-Amino-4-methylpentanedioic acid has been shown to play a role in the metabolism of certain amino acids, particularly those involved in energy production and detoxification processes. Researchers have explored its involvement in the urea cycle and its potential as a substrate for enzymes involved in nitrogen metabolism. Furthermore, its methyl group provides additional functionality, making it a versatile molecule for various biochemical reactions.
Recent advancements in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) have enabled precise characterization of this compound's structure and interactions. These studies have provided deeper insights into its role in cellular processes and its potential applications in drug discovery and development.
In the field of nutrition and food science, (2S,4S)-2-Amino-4-methylpentanedioic acid has gained attention as a component of certain dietary supplements aimed at enhancing metabolic health. Its ability to influence amino acid metabolism makes it a promising candidate for interventions targeting conditions such as obesity, diabetes, and metabolic syndrome.
The compound has also found applications in the cosmetics industry, where it is used as an ingredient in skincare products due to its potential to enhance skin barrier function and reduce oxidative stress. Its ability to modulate cellular responses to environmental stressors has made it a valuable addition to anti-aging formulations.
In conclusion, (2S,4S)-2-Amino-4-methylpentanedioic acid is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, stereochemistry, and functional groups make it an essential molecule for research into metabolic pathways, drug development, nutrition, and cosmetics. As ongoing studies continue to uncover new insights into its biological roles and therapeutic potential, this compound is poised to play an increasingly important role in advancing our understanding of biochemical processes.
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